![molecular formula C23H15FN2O2S B2367572 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 321555-46-8](/img/structure/B2367572.png)

4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

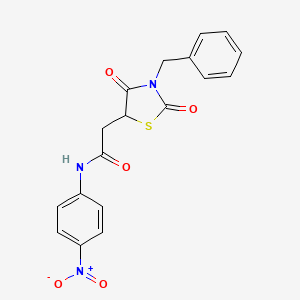

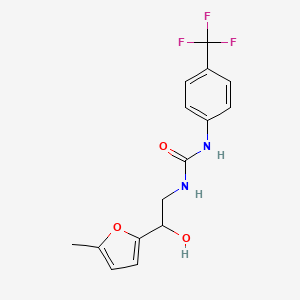

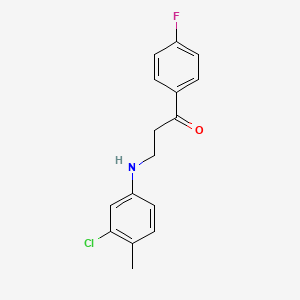

Molecular Structure Analysis

The molecular structure of a related compound, N-(4-fluorophenyl)benzamide, has been reported . It has a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(4-fluorophenyl)benzamide, include a molecular weight of 215.22 g/mol, XLogP3 of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 2 .Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, have been found to exhibit antioxidant activity. They can act as free radical scavengers and metal chelating agents, which makes them effective in neutralizing harmful free radicals in the body .

Antibacterial Activity

These compounds have also shown antibacterial activity. They have been tested against various gram-positive and gram-negative bacteria, and some have shown promising results .

Antifungal Activity

In addition to their antibacterial properties, benzamides have also demonstrated antifungal activity. This makes them potential candidates for the development of new antifungal drugs .

Cancer Treatment

Benzamides have been widely used in the treatment of various types of cancer. They have shown biological activity against certain types of cancer cells.

Industrial Applications

Benzamides are also widely used in various industrial sectors such as the plastic, rubber, and paper industries .

Agricultural Applications

In the agricultural sector, benzamides are used due to their antimicrobial properties. They can help protect crops from various bacterial and fungal diseases .

Drug Discovery

Benzamides, including 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, are used in drug discovery. They serve as intermediate products in the synthesis of therapeutic agents .

Green Chemistry

The synthesis of benzamides, including 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, is an area of interest in green chemistry. Researchers are developing new, highly efficient, and eco-friendly methods for their synthesis .

Mechanism of Action

Target of Action

The primary target of 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, which may lead to changes in the enzyme’s activity .

Biochemical Pathways

Given its target, it is likely to influence pathways involving carbon dioxide transport and ph regulation .

Result of Action

Given its target, it may influence processes regulated by Carbonic Anhydrase 2, such as pH balance and carbon dioxide transport .

properties

IUPAC Name |

4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O2S/c24-19-12-10-15(11-13-19)20-14-29-23(25-20)26-22(28)18-8-6-17(7-9-18)21(27)16-4-2-1-3-5-16/h1-14H,(H,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUPWKCRALEDEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2367497.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)

![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)